Cas no 1361709-31-0 (2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl)

2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl 化学的及び物理的性質
名前と識別子
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- 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl
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- インチ: 1S/C13H7Cl2F3/c14-9-5-1-3-7(12(9)15)11-8(13(17)18)4-2-6-10(11)16/h1-6,13H
- InChIKey: LXMYVITXXKCWFA-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1C(=CC=CC=1C(F)F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 275
- トポロジー分子極性表面積: 0
- XLogP3: 5.4
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011005396-250mg |
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl |
1361709-31-0 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
Alichem | A011005396-500mg |
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl |
1361709-31-0 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
Alichem | A011005396-1g |
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl |
1361709-31-0 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl 関連文献
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenylに関する追加情報
Professional Introduction to Compound with CAS No. 1361709-31-0 and Product Name: 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl
The compound with the CAS number 1361709-31-0 and the product name 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl incorporates multiple fluorinated and chlorinated substituents, which contribute to its distinct chemical properties and reactivity.
One of the most striking aspects of this compound is its biphenyl core, which is a well-known scaffold in medicinal chemistry. The biphenyl moiety provides a stable aromatic system that can be modified in numerous ways to tailor its biological activity. In particular, the presence of chlorine atoms at the 2 and 3 positions, along with fluorine atoms at the 2' and 6' positions, introduces specific electronic and steric effects that can influence the compound's interactions with biological targets. These modifications have been strategically designed to enhance the compound's binding affinity and selectivity.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug development. The introduction of fluorine atoms into a molecular structure can significantly alter its pharmacokinetic properties, including metabolic stability, lipophilicity, and cell membrane permeability. In the case of 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl, these fluorine atoms are expected to improve the compound's bioavailability and reduce its susceptibility to enzymatic degradation. This makes it a promising candidate for further exploration in pharmaceutical applications.
The chlorinated substituents at the 2 and 3 positions of the biphenyl ring also play a crucial role in defining the compound's chemical behavior. Chlorine atoms are known to enhance electrophilicity, which can facilitate various chemical reactions such as nucleophilic substitution. This property is particularly useful in synthetic chemistry, where 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl can serve as a versatile building block for more complex molecules. Researchers have leveraged these reactivity patterns to develop novel synthetic routes that could lead to the discovery of new therapeutic agents.
In the realm of medicinal chemistry, 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl has shown promise as a precursor for developing small-molecule inhibitors targeting various biological pathways. The structural features of this compound make it an attractive candidate for modulating enzymes involved in cancer metabolism, inflammation, and other disease-related processes. For instance, preliminary computational studies suggest that it may interact with specific amino acid residues in enzyme active sites, thereby inhibiting their catalytic activity. Such interactions could be exploited to develop drugs that disrupt pathogenic signaling networks.
Moreover, the compound's unique physicochemical properties have been investigated for potential applications in materials science. Fluorinated biphenyl derivatives are known for their high thermal stability and resistance to chemical degradation, making them suitable for use in advanced materials such as liquid crystals and organic semiconductors. The presence of chlorine atoms further enhances these properties by increasing intermolecular forces through dipole-dipole interactions. This combination of stability and functionality makes 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl a valuable material for developing next-generation electronic devices.
The synthesis of 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms at specific positions on the biphenyl core. These synthetic strategies highlight the growing sophistication of modern organic synthesis and demonstrate the compound's feasibility for large-scale production.
As research continues to uncover new applications for fluorinated aromatic compounds, 2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl is poised to play a pivotal role in advancing both pharmaceuticals and materials science. Its unique structural features offer a rich foundation for further exploration, enabling scientists to design molecules with tailored properties for specific applications. The ongoing development of this compound underscores the importance of innovative chemical research in addressing complex challenges across multiple disciplines.
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